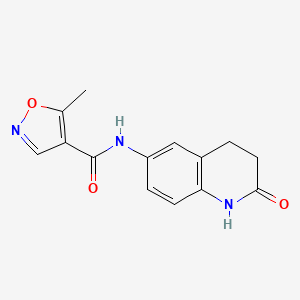

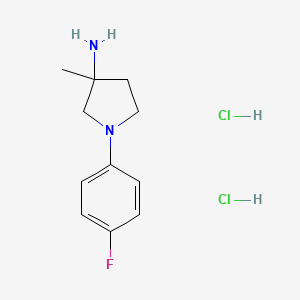

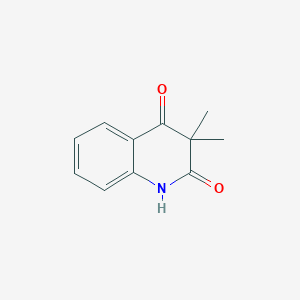

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in the treatment of various medical conditions. MNTX is a member of the isoxazole class of compounds and is structurally related to the non-opioid analgesic, ketamine.

Aplicaciones Científicas De Investigación

Antimicrobial Agents : Compounds with structural features similar to the queried chemical have been explored for their antimicrobial properties. For instance, a study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds evaluated for their antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds were characterized by their quinazolinone and thiazolidinone moieties, suggesting the potential of related structures in antimicrobial research (Desai, Dodiya, & Shihora, 2011).

Cytotoxic Agents : Research on benzimidazo[2,1-a]isoquinoline derivatives with carboxamide side chains has shown that these compounds possess varying degrees of cytotoxic activity against cancer cell lines. This suggests a potential avenue for the development of new anticancer agents. The position of the carboxamide side chain within the molecular structure significantly influences the compound's cytotoxicity, highlighting the importance of structural modifications in drug design (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).

Antitumor Agents : The quinazolin-4-one moiety, similar to the queried compound, has been identified in antitumor agents such as CB30865. Research aimed at increasing the water solubility of these compounds has led to the synthesis of analogs with enhanced cytotoxicity and unique biochemical characteristics, such as delayed, non-phase-specific cell-cycle arrest. This highlights the potential of quinazolinone derivatives in cancer therapy and the importance of solubility in drug efficacy (Bavetsias et al., 2002).

Cascade Reactions : The synthesis of complex heterocyclic structures, such as isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones, demonstrates the application of cascade reactions in creating structurally diverse and potentially biologically active compounds. This approach, utilizing copper-catalyzed aerobic oxidative radical cascade annulations, exemplifies the efficiency and versatility of modern synthetic methodologies in accessing novel heterocycles (Chen et al., 2018).

Propiedades

IUPAC Name |

5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-8-11(7-15-20-8)14(19)16-10-3-4-12-9(6-10)2-5-13(18)17-12/h3-4,6-7H,2,5H2,1H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCKLGOOCHILQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2357187.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)

![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)

![3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2357194.png)

![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid](/img/structure/B2357197.png)